molecular formula C16H21N5O B2599685 N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide CAS No. 1798638-04-6

N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Cat. No. B2599685
CAS RN: 1798638-04-6
M. Wt: 299.378
InChI Key: QLGYIUOGBFTPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community. DMPT is a piperidine derivative and belongs to the class of compounds known as triazoles. It has been widely studied for its potential applications in various fields, including agriculture, medicine, and materials science.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is not fully understood. However, it is believed to act on the hypothalamus-pituitary-gonadal axis, leading to an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, leads to an increase in testosterone and estrogen levels, which may be responsible for the observed effects on growth and performance in livestock.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In livestock, N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been shown to improve feed conversion and growth performance, as well as increase carcass quality. In humans, N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been studied for its potential neuroprotective and anti-inflammatory properties, as well as its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been shown to have a variety of potential applications in various fields, making it a versatile compound for research. However, one limitation of using N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is the lack of understanding of its exact mechanism of action, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide. In agriculture, further studies could be conducted to optimize the use of N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide as a feed additive for livestock. In medicine, more research could be conducted to better understand the potential neuroprotective and anti-inflammatory properties of N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, as well as its potential use as an anticancer agent. In materials science, N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide could be further explored as a building block for the synthesis of novel polymers and materials. Overall, N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential uses.

Synthesis Methods

N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenyl isocyanate with 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 3,4-dimethylphenyl isocyanate with 1-(4-azidophenyl)-1H-1,2,3-triazole, followed by reduction with triphenylphosphine.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields. In agriculture, N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been shown to improve feed conversion and growth performance in livestock. In medicine, N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been studied for its potential use as an anticancer agent, as well as for its neuroprotective and anti-inflammatory properties. In materials science, N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been used as a building block for the synthesis of novel polymers and materials.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-12-3-4-14(11-13(12)2)18-16(22)20-8-5-15(6-9-20)21-10-7-17-19-21/h3-4,7,10-11,15H,5-6,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGYIUOGBFTPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3C=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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